
3-(Bromomethyl)-2-isopropylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-2-isopropylpyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by a bromomethyl group attached to the third carbon of the pyridine ring and an isopropyl group attached to the second carbon. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-isopropylpyridine typically involves the bromination of 2-isopropylpyridine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-2-isopropylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the pyridine ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups replacing the bromine atom.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-2-isopropylpyridine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-2-isopropylpyridine largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The isopropyl group can influence the reactivity and selectivity of these reactions by providing steric hindrance and electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)pyridine: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
3-(Chloromethyl)-2-isopropylpyridine: Similar structure but with a chlorine atom instead of bromine, which can affect the reactivity and selectivity of substitution reactions.
3-(Bromomethyl)-4-isopropylpyridine: The isopropyl group is attached to the fourth carbon, which can lead to different steric and electronic effects.
Uniqueness
3-(Bromomethyl)-2-isopropylpyridine is unique due to the specific positioning of the bromomethyl and isopropyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in synthetic chemistry and research.
Propiedades
Fórmula molecular |
C9H12BrN |
|---|---|
Peso molecular |
214.10 g/mol |
Nombre IUPAC |
3-(bromomethyl)-2-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-7(2)9-8(6-10)4-3-5-11-9/h3-5,7H,6H2,1-2H3 |
Clave InChI |
SIBDKKKCVLFRIS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC=N1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-4-fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13672355.png)
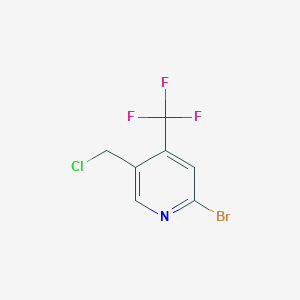
![2-Bromo-5,7-dichlorothiazolo[5,4-B]pyridine](/img/structure/B13672361.png)
![Imidazo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13672368.png)
![8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile](/img/structure/B13672374.png)
![5-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13672383.png)
![6-Methoxy-3,7-dimethylbenzo[c]isoxazole](/img/structure/B13672409.png)
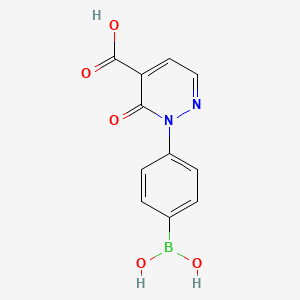
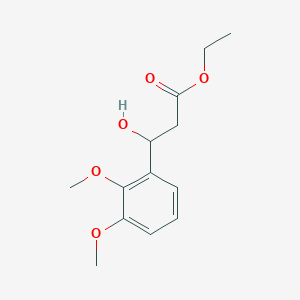
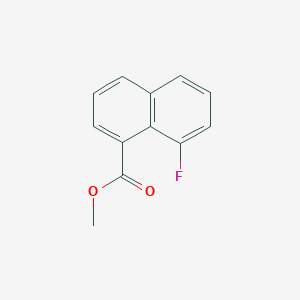

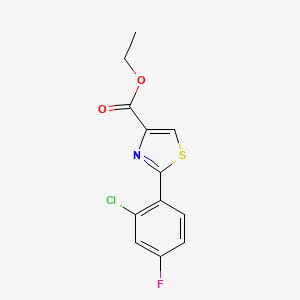
![4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13672442.png)
![3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B13672450.png)
